molecular formula C11H12O3 B12567187 1-(4-Acetylphenyl)-2-methoxyethan-1-one CAS No. 192225-37-9

1-(4-Acetylphenyl)-2-methoxyethan-1-one

Cat. No.: B12567187
CAS No.: 192225-37-9
M. Wt: 192.21 g/mol
InChI Key: MNESCEZBOVODHF-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-2-methoxyethan-1-one is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-2-methoxyethan-1-one typically involves the reaction of 4-acetylphenyl derivatives with methoxyethanone under controlled conditions. One common method is the Michael addition reaction, where aromatic alcohols react with 4-acetylphenyl-pyrrole-2,5-diones to form the desired product . This reaction is often carried out in the presence of a base such as pyridine or triethylamine in solvents like ethanol or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylphenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Acetylphenyl)-2-methoxyethan-1-one has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-(4-Acetylphenyl)-2-methoxyethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Uniqueness: 1-(4-Acetylphenyl)-2-methoxyethan-1-one is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an acetylphenyl group with a methoxyethanone moiety allows for versatile chemical modifications and diverse biological activities.

Properties

CAS No.

192225-37-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(4-acetylphenyl)-2-methoxyethanone

InChI

InChI=1S/C11H12O3/c1-8(12)9-3-5-10(6-4-9)11(13)7-14-2/h3-6H,7H2,1-2H3

InChI Key

MNESCEZBOVODHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)COC

Origin of Product

United States

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